Cas no 84697-13-2 (4-(tert-butoxy)phenylmethanamine)

4-(tert-butoxy)phenylmethanamine structure
84697-13-2 structure
Nombre del producto:4-(tert-butoxy)phenylmethanamine
Número CAS:84697-13-2
MF:C11H17NO
Megavatios:179.258783102036
MDL:MFCD06213869
CID:724049
PubChem ID:329819340

4-(tert-butoxy)phenylmethanamine Propiedades químicas y físicas

Nombre e identificación

    • (4-(tert-Butoxy)phenyl)methanamine
    • (4-tert-butoxyphenyl)methanamine
    • [4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine
    • 4-tert-Butoxy-benzylamine
    • Benzenemethanamine,4-(1,1-dimethylethoxy)-
    • 4-t-butoxybenzylamine
    • 4-tert-Butoxybenzylamine
    • 4-tert-butyloxybenzylamine
    • EINECS 283-723-6
    • 4-(1,1-Dimethylethoxy)benzenemethanamine (ACI)
    • AB23467
    • (4-tert-Butoxyphenyl)methanamine, AldrichCPR
    • [4-(tert-butoxy)phenyl]methanamine
    • SCHEMBL2369731
    • NS00038621
    • 84697-13-2
    • G37440
    • Benzenemethanamine, 4-(1,1-dimethylethoxy)-
    • AKOS008119111
    • MFCD06213869
    • HOKKUMFXFSCQHJ-UHFFFAOYSA-N
    • DB-076097
    • Z362795762
    • EN300-55516
    • DTXSID90233704
    • 4-(tert-butoxy)phenylmethanamine
    • MDL: MFCD06213869
    • Renchi: 1S/C11H17NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3
    • Clave inchi: HOKKUMFXFSCQHJ-UHFFFAOYSA-N
    • Sonrisas: O(C(C)(C)C)C1C=CC(CN)=CC=1

Atributos calculados

  • Calidad precisa: 179.13100
  • Masa isotópica única: 179.131
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 143
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 35.2A^2
  • Xlogp3: 1.7

Propiedades experimentales

  • Denso: 1.0±0.1 g/cm3
  • Punto de ebullición: 270.4±15.0 °C at 760 mmHg
  • Punto de inflamación: 111.2±13.6 °C
  • índice de refracción: 1.515
  • PSA: 35.25000
  • Logp: 3.02290
  • Presión de vapor: 0.0±0.6 mmHg at 25°C

4-(tert-butoxy)phenylmethanamine Información de Seguridad

  • Símbolo: GHS05 GHS07
  • Palabra de señal:Danger
  • Instrucciones de peligro: H302-H318
  • Declaración de advertencia: P280-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-41
  • Instrucciones de Seguridad: H303+H313+H333
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(tert-butoxy)phenylmethanamine Datos Aduaneros

  • Código HS:2922199090
  • Datos Aduaneros:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(tert-butoxy)phenylmethanamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B427858-100mg
[4-(tert-butoxy)phenyl]methanamine
84697-13-2
100mg
$ 95.00 2022-06-07
eNovation Chemicals LLC
D967424-5g
4-tert-Butoxy-benzylamine
84697-13-2 95%
5g
$580 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0185-25g
4-tert-Butoxy-benzylamine
84697-13-2 96%
25g
20717.68CNY 2021-05-08
Alichem
A019120142-1g
(4-(tert-Butoxy)phenyl)methanamine
84697-13-2 95%
1g
$244.00 2023-08-31
Enamine
EN300-55516-2.5g
[4-(tert-butoxy)phenyl]methanamine
84697-13-2 95.0%
2.5g
$310.0 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0185-100mg
4-tert-Butoxy-benzylamine
84697-13-2 96%
100mg
831.08CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0185-1g
4-tert-Butoxy-benzylamine
84697-13-2 96%
1g
1509.52CNY 2021-05-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T137064-1g
(4-tert-butoxyphenyl)methanamine
84697-13-2
1g
¥671.00 2021-05-25
A2B Chem LLC
AC23558-250mg
(4-(tert-Butoxy)phenyl)methanamine
84697-13-2 95%
250mg
$61.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU6623-250mg
(4-tert-butoxyphenyl)methanamine
84697-13-2 95%
250mg
¥2160.0 2024-04-16

4-(tert-butoxy)phenylmethanamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  3 h, reflux; reflux → rt
1.2 Reagents: Water ;  rt
Referencia
Convenient two-step synthesis of highly functionalized benzo-fused 1,4-diazepin-3-ones and 1,5-diazocin-4-ones by sequential Ugi and intramolecular SNAr reactions
Vezina-Dawod, Simon; Gerber, Nicolas; Liang, Xinxia; Biron, Eric, Tetrahedron, 2017, 73(44), 6347-6355

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referencia
Acylguanidines as bioisosteric groups in argininamide-type neuropeptide Y Y1 and Y2 receptor antagonists: synthesis, stability and pharmacological activity
Brennauer, Albert, 2006, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  3 h, rt; 60 min, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
1.3 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3
Referencia
Guanidine-Acylguanidine Bioisosteric Approach in the Design of Radioligands: Synthesis of a Tritium-Labeled NG-Propionylargininamide ([3H]-UR-MK114) as a Highly Potent and Selective Neuropeptide Y Y1 Receptor Antagonist
Keller, Max; Pop, Nathalie; Hutzler, Christoph; Beck-Sickinger, Annette G.; Bernhardt, Guenther; et al, Journal of Medicinal Chemistry, 2008, 51(24), 8168-8172

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Zinc
Referencia
Protection of phenols as t-butyl ethers under mild conditions
Bandgar, B. P.; Kasture, S. P., Journal of Chemical Research, 2000, (5), 252-253

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 6 h, 0 °C → reflux; 22 h, reflux → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Referencia
Discovery of inhibitors for proliferating cell nuclear antigen using a computational-based linked-multiple-fragment screen
Bartolowits, Matthew D.; Gast, Jonathon M.; Hasler, Ashlee J.; Cirrincione, Anthony M.; O'Connor, Rachel J.; et al, ACS Omega, 2019, 4(12), 15181-15196

Métodos de producción 6

Condiciones de reacción
Referencia
Product class 2: alkyl aryl ethers - synthesis by substitution
Low, C. M. R., Science of Synthesis, 2007, 31, 547-625

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 0 °C → rt; 10 min, rt; 3 h, rt → reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide ,  Water
Referencia
Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation
Lan, Chunling Blue; Auclair, Karine, European Journal of Organic Chemistry, 2021, 2021(37), 5135-5146

4-(tert-butoxy)phenylmethanamine Raw materials

4-(tert-butoxy)phenylmethanamine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:84697-13-2)4-(tert-butoxy)phenylmethanamine
A840895
Pureza:99%
Cantidad:1g
Precio ($):155.0